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Compound of Interest

Compound Name: C16-Ceramide-d9

Cat. No.: B15552550 Get Quote

This application note details a robust and sensitive method for the quantification of N-palmitoyl-

D-erythro-sphingosine (C16-Ceramide) in biological samples, such as cultured cells, using

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a

stable isotope-labeled internal standard, C16-Ceramide-d9, to ensure high accuracy and

precision.

Introduction
Ceramides are a class of sphingolipids that function as critical signaling molecules involved in

various cellular processes, including apoptosis, cell growth, and differentiation.[1][2] C16-

Ceramide, in particular, has been identified as a key lipid mediator whose levels can change in

response to cellular stress and therapeutic agents.[1] Accurate quantification of specific

ceramide species is therefore crucial for research in numerous fields, from cancer biology to

metabolic diseases.

LC-MS/MS has become the gold standard for lipid analysis due to its exceptional sensitivity,

specificity, and ability to resolve complex lipid mixtures.[3][4] This protocol utilizes a reverse-

phase HPLC separation coupled with electrospray ionization (ESI) and Multiple Reaction

Monitoring (MRM) on a triple quadrupole mass spectrometer for the targeted quantification of

C16-Ceramide.
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The overall experimental process involves sample preparation, including lipid extraction and

addition of an internal standard, followed by instrumental analysis and data processing.
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Caption: Experimental workflow for C16-Ceramide quantification.

Detailed Protocols
Materials and Reagents

Standards: C16-Ceramide and C16-Ceramide-d9 (internal standard)

Solvents: Methanol (LC-MS Grade), Chloroform (HPLC Grade), Isopropanol (LC-MS Grade),

Acetonitrile (LC-MS Grade), Formic Acid, Water (Ultrapure)[5]

Cell Culture Reagents: Phosphate-Buffered Saline (PBS)

Consumables: Glass vials, pipettes, centrifuge tubes

Standard Solution Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of C16-Ceramide and C16-
Ceramide-d9 in a suitable solvent like chloroform or methanol.[6]

Working Solutions:

Create a series of working standard solutions by diluting the C16-Ceramide stock solution

to generate a calibration curve (e.g., 1 ng/mL to 500 ng/mL).

Prepare a working solution of the C16-Ceramide-d9 internal standard (IS) at a fixed

concentration (e.g., 50 ng/mL).[5]

Calibration Standards: Prepare calibration curve samples by spiking the working standards

into the same matrix as the samples (e.g., blank cell lysate). Each calibration point should

contain a constant amount of the IS.

Sample Preparation: Lipid Extraction from Cultured
Cells
This protocol is adapted from established lipid extraction methods.[5][7]
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Cell Harvesting: Wash cultured cells (e.g., in a 6-well plate) twice with ice-cold PBS. Scrape

the cells into 1 mL of methanol and transfer to a glass vial.[7]

Internal Standard Spiking: Add a precise volume of the C16-Ceramide-d9 internal standard

working solution to each sample. This step is critical for accurate quantification.

Sonication: Sonicate the cell suspension for 5-10 minutes to ensure cell lysis and facilitate

extraction.[7]

Phase Separation: Add 2 mL of chloroform to the vial. Vortex vigorously and sonicate for an

additional 30 minutes. Centrifuge the mixture at 3000 rpm for 5 minutes to separate the

phases.[7]

Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains

the lipids, and transfer it to a new clean glass vial.

Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of

nitrogen gas at room temperature. Reconstitute the dried lipid extract in a known volume

(e.g., 100-200 µL) of a solvent compatible with the LC mobile phase, such as acetonitrile or

methanol.[7] Vortex to ensure the lipids are fully dissolved before transferring to an

autosampler vial for analysis.

LC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific

instrumentation used.

Table 1: Liquid Chromatography Parameters
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Parameter Recommended Condition

HPLC System Agilent 1260 Infinity or equivalent[8]

Column
Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm,

5 µm)[5][6]

Mobile Phase A Water with 0.2% Formic Acid[6]

Mobile Phase B
Acetonitrile/Isopropanol (60:40, v/v) with 0.2%

Formic Acid[6]

Flow Rate 0.3 mL/min[6]

Injection Volume 5 - 25 µL[6][9]

Column Temperature 40 °C

| Gradient | 0-1 min: 50% B1-4 min: Linear gradient to 100% B4-15 min: Hold at 100% B15.1-

20 min: Re-equilibrate at 50% B[6] |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition

Mass Spectrometer
Triple Quadrupole (e.g., Waters Quattro,
Sciex 4000 QTRAP)[5][6]

Ionization Mode Positive Electrospray Ionization (ESI+)[6]

Analysis Mode Multiple Reaction Monitoring (MRM)[6]

Capillary Voltage 2.5 - 3.0 kV[4][9]

Cone Voltage 40 V[4]

Source Temperature 120 - 140 °C[9]

Desolvation Temp. 500 - 600 °C[9]

Collision Gas Argon[6]

| MRM Transitions | See Table 3 below |
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Table 3: MRM Transitions for Quantification The characteristic product ion at m/z 264

corresponds to the sphingosine backbone.[10]

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z)

C16-Ceramide (Analyte) 538.5 264.3

| C16-Ceramide-d9 (IS) | 547.6 | 264.3 |

Data Analysis and Quantification
Peak Integration: Integrate the chromatographic peak areas for both the C16-Ceramide

analyte and the C16-Ceramide-d9 internal standard for all samples and calibration

standards.

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area

to the internal standard peak area (Analyte Area / IS Area) against the known concentration

of the calibration standards.

Quantification: Determine the concentration of C16-Ceramide in the unknown samples by

using the area ratio from the samples and interpolating the concentration from the linear

regression of the calibration curve.

Normalization: Normalize the final lipid concentrations to the protein concentration or cell

count of the original sample to account for variations in sample size.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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